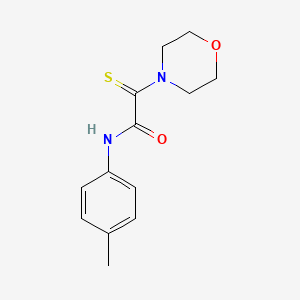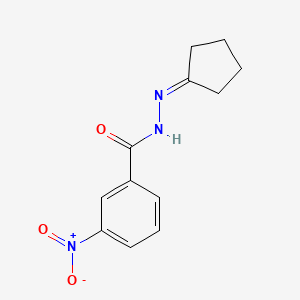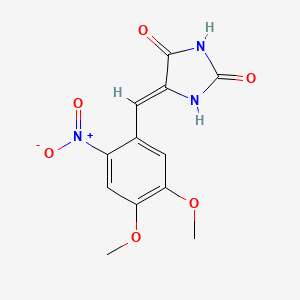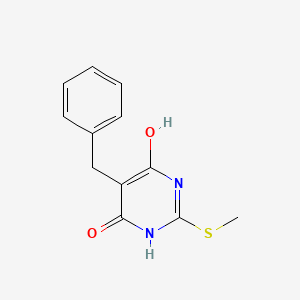![molecular formula C21H21NO2 B5600916 2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE CAS No. 329920-60-7](/img/structure/B5600916.png)
2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE is a useful research compound. Its molecular formula is C21H21NO2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide is 319.157228913 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes and Sensory Applications
Naphthalimide derivatives, closely related to the query compound, have been utilized in the development of fluorescent probes due to their intramolecular charge transfer (ICT) properties. For instance, naphthalimide-decorated fluorinated acetamides demonstrated solvent-sensitive dual emissive fluorescence, useful in the detection of water content in organic solvents and potentially applicable in various analytical and environmental monitoring settings (Yoon et al., 2019).
Catalysis and Synthetic Applications
Certain naphthyl and phenyl derivatives, akin to the query compound, have been explored for their roles in catalysis, illustrating the potential of similar compounds in facilitating or enhancing chemical reactions. For example, pincer-type catalysts incorporating naphthylamine derivatives demonstrated effectiveness in ketone reduction, suggesting a broad utility in synthetic organic chemistry for the development of pharmaceuticals and fine chemicals (Facchetti et al., 2016).
Antimicrobial and Anti-inflammatory Research
Derivatives structurally related to 2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide have been investigated for their antimicrobial and anti-inflammatory properties. Compounds with substituted phenoxy acetamide groups have shown potential as new chemical entities with anticancer, anti-inflammatory, and analgesic activities, highlighting the possible application of the query compound in medicinal chemistry and drug discovery processes (Rani et al., 2014).
Metabolic Studies
Research on acetaminophen metabolism and its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), provides insights into the metabolic fate and potential toxicological implications of structurally similar compounds. These studies offer a foundation for understanding how modifications to the acetamide moiety and naphthyl group could affect metabolic stability, toxicity, and interaction with biological systems, which is relevant for the safety assessment and therapeutic index optimization of new drug candidates (Coen, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-16-10-12-19(13-11-16)24-15-21(23)22-14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCHNRGSDGJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5600899.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)
![4-[(E)-(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)
